molecular formula C11H9BrO3 B2491235 2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid CAS No. 69099-73-6

2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid

Cat. No.: B2491235
CAS No.: 69099-73-6
M. Wt: 269.094
InChI Key: JKIHKCSKFFHIRV-UHFFFAOYSA-N
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Description

2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.094. The purity is usually 95%.
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Scientific Research Applications

Chemical Detection and Analysis

Research on similar brominated organic compounds shows that derivatives of 2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid may be utilized in the development of new chemical sensors. For example, bromopyrogallol red has been applied as a chromogenic anion receptor, indicating potential applications of related brominated compounds in selective detection and determination of specific anions in various media (Tavallali, Rad, Parhami, & Abbasiyan, 2012).

Synthesis of Organic Compounds

The reaction of methyl 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide shows the versatility of brominated compounds in synthetic chemistry, including potential applications for this compound in the synthesis of complex organic molecules (Irikawa, Mutoh, Uehara, & Okumura, 1989).

Development of Antibacterial Agents

Research into thiazolidin-4-ones based on chromene derivatives highlights the potential of brominated compounds for developing new antibacterial agents. This suggests that this compound could serve as a precursor in the synthesis of compounds with antibacterial properties (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Preparation of Chiral Methyl Groups

Studies on asymmetric methyl groups illustrate the role of brominated compounds in the preparation and detection of chiral centers, suggesting research avenues for this compound in chiral chemistry and asymmetric synthesis (Lüthy, Rétey, & Arigoni, 1969).

Environmental Chemistry

The development of methods for the analysis of brominated and iodinated acetic acids, along with bromate and other halogenated compounds in water, showcases the environmental relevance of brominated organic compounds. This points to possible applications of this compound in environmental monitoring and assessment of water quality (Shi & Adams, 2009).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Indole derivatives, such as 2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid, have been found to bind with high affinity to multiple receptors, making them useful in developing new derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

While specific cellular effects of this compound are not well-documented, indole derivatives are known to influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Indole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

2-(6-bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-8-1-2-9-6(4-8)3-7(11(9)15)5-10(13)14/h1-2,4,7H,3,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIHKCSKFFHIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69099-73-6
Record name 2-(5-bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
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